

molecular structure and IUPAC name of 2,4-dichloro-1-ethynylbenzene

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Compound of Interest

Compound Name: 2,4-Dichloro-1-ethynylbenzene

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An In-depth Technical Guide to 2,4-Dichloro-1-ethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-1-ethynylbenzene, a halogenated aromatic alkyne, serves as a versatile building block in organic synthesis. Its unique molecular architecture, featuring a dichlorinated phenyl ring coupled with a reactive ethynyl group, makes it a valuable precursor for the synthesis of a wide range of complex organic molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **2,4-dichloro-1-ethynylbenzene**.^[1] The molecule consists of a benzene ring substituted with two chlorine atoms at positions 2 and 4, and an ethynyl group (-C≡CH) at position 1.

Molecular Formula: C₈H₄Cl₂

SMILES: C#CC1=C(C=C(C=C1)Cl)Cl^[1]

InChI: InChI=1S/C8H4Cl2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H[1]

The presence of the electron-withdrawing chlorine atoms and the sp-hybridized carbons of the ethynyl group significantly influences the electronic properties and reactivity of the aromatic ring.

Physicochemical Properties

A summary of the key physicochemical properties of **2,4-dichloro-1-ethynylbenzene** is presented in the table below. It is important to note that some of these values are predicted and should be used as an estimate.

Property	Value	Source
Molecular Weight	171.02 g/mol	[1]
Boiling Point	Predicted: 225.1±30.0 °C	[2]
Melting Point	38-42 °C	[2]
Density	Predicted: 1.31±0.1 g/cm ³	[2]
Flash Point	96 °C	[2]
Storage Temperature	2-8°C	[2]

Spectroscopic Data

While specific spectroscopic data for **2,4-dichloro-1-ethynylbenzene** is not readily available in the public domain, characteristic spectral features can be predicted based on its structure.

- **1H NMR:** The spectrum would be expected to show signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the three protons on the benzene ring, with splitting patterns dictated by their coupling constants. A distinct singlet for the acetylenic proton would likely appear further downfield.
- **13C NMR:** The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The two carbons of the ethynyl group would have

characteristic chemical shifts in the range of 80-90 ppm. The chlorinated carbons of the benzene ring would also have distinct chemical shifts.

- Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp peak around 3300 cm⁻¹ for the ≡C-H stretch and a weaker band around 2100 cm⁻¹ for the C≡C triple bond stretch. Aromatic C-H and C-C stretching vibrations, as well as C-Cl stretching bands, would also be present.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 170, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms.

Synthesis and Experimental Protocols

2,4-Dichloro-1-ethynylbenzene can be synthesized via several methods, with the Sonogashira coupling reaction being one of the most common and efficient.^{[3][4][5]} This reaction involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling for the Synthesis of 2,4-Dichloro-1-ethynylbenzene

This protocol is a general representation of a Sonogashira coupling reaction and may require optimization for this specific substrate.

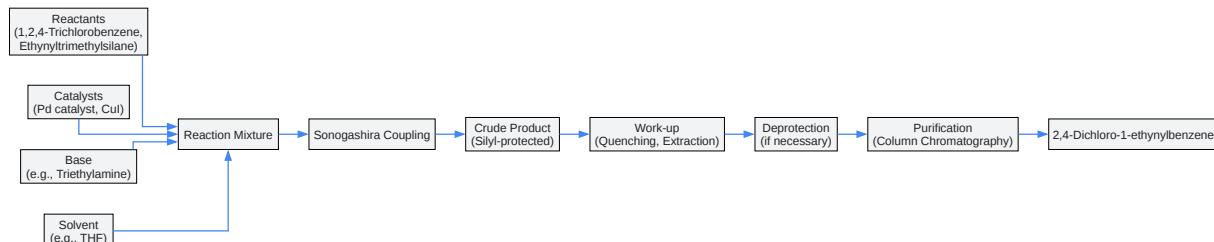
Materials:

- 1,2,4-Trichlorobenzene
- Ethynyltrimethylsilane or another suitable terminal alkyne
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
- Copper(I) iodide (CuI)
- A suitable base (e.g., triethylamine, diisopropylamine)
- Anhydrous solvent (e.g., tetrahydrofuran, toluene)

Procedure:

- To a dry, inert-atmosphere flask, add 1,2,4-trichlorobenzene, the palladium catalyst, and copper(I) iodide.
- Dissolve the reactants in the anhydrous solvent.
- Add the base to the reaction mixture.
- Slowly add ethynyltrimethylsilane to the mixture at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).
- Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- If a silyl-protected alkyne was used, deprotection is necessary. This is typically achieved by treating the crude product with a fluoride source (e.g., tetrabutylammonium fluoride) or a base like potassium carbonate in methanol.
- Purify the crude product by column chromatography on silica gel to obtain pure **2,4-dichloro-1-ethynylbenzene**.

Logical Workflow for Sonogashira Coupling:



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